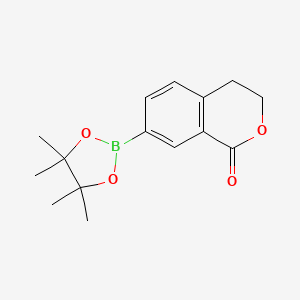
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one” seems to be a boronic ester derivative. Boronic esters are commonly used in organic synthesis, for example in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of “7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one” would likely feature a boron atom connected to two oxygen atoms and a carbon atom, forming a five-membered ring. The boron would also be connected to an isochroman-1-one group .Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and conjugate addition .科学的研究の応用
-
Organic Synthesis
- Application : Organoboron compounds, such as aryl borate, are important intermediates in organic synthesis . They are used to protect diols and are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
- Method : The synthesis of these compounds typically involves nucleophilic and amidation reactions .
- Results : These compounds have high stability, low toxicity, and high reactivity in various transformation processes .
-
Drug Application Research
- Application : Boronic acid compounds are used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections, and they can also be used to treat anticancer drugs .
- Method : The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
- Results : Boronic acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
-
Synthesis of Biologically Active Compounds
- Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib .
- Method : This compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results : The successful synthesis of this compound provides a pathway for the production of biologically active compounds like crizotinib .
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : Boronic acid derivatives are commonly used in Suzuki-Miyaura cross-coupling reactions .
- Method : This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst .
- Results : The reaction is widely used in the synthesis of fine chemicals, pharmaceuticals, and biologically active compounds .
-
Transesterification Reactions
-
Preparation of Biologically Active Compounds
- Field : Medicinal Chemistry
- Application : Boronic acid derivatives can be used in the preparation of biologically active compounds .
- Method : These compounds can be used as intermediates in the synthesis of various drugs .
- Results : For example, they can be used in the preparation of aminothiazoles as γ-secretase modulators and amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy .
-
Reagent for Borylation of Arenes
- Field : Organic Chemistry
- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .
- Method : The borylation of arenes typically involves the reaction of the arene with the boronic acid derivative in the presence of a catalyst .
- Results : This reaction is commonly used in the synthesis of various organic compounds .
-
Preparation of Conjugated Copolymers
- Field : Polymer Chemistry
- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .
- Method : The synthesis of these copolymers typically involves the polymerization of the boronic acid derivative with other monomers .
- Results : These copolymers have various applications in the field of materials science .
-
Synthesis of Pyridine Derivatives
- Field : Organic Chemistry
- Application : Boronic acid pinacol esters are used in the synthesis of pyridine derivatives .
- Method : The synthesis typically involves the reaction of the boronic acid derivative with a suitable pyridine derivative .
- Results : Pyridine derivatives have various applications in the field of medicinal chemistry .
将来の方向性
The future directions for “7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one” are not clear without more context. If it’s a new compound, potential future directions could include exploring its reactivity in various chemical reactions, or investigating its potential applications in fields like medicinal chemistry or materials science .
特性
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-18-13(17)12(10)9-11/h5-6,9H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBFBJNSELRFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCOC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

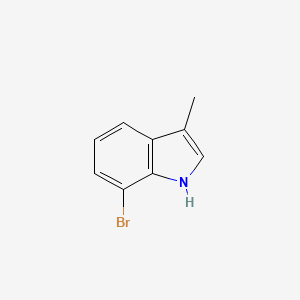
![3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2705838.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2705839.png)
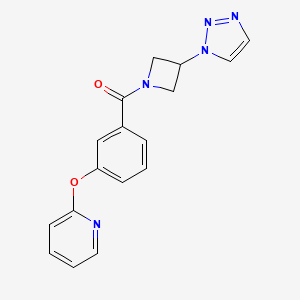
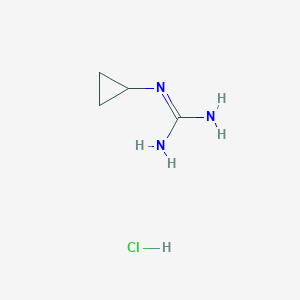
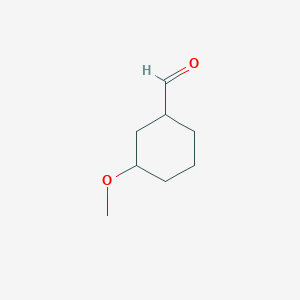
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2705844.png)
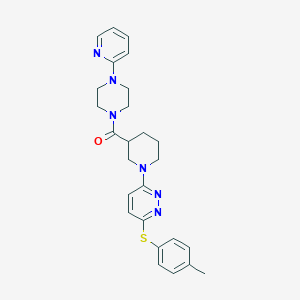
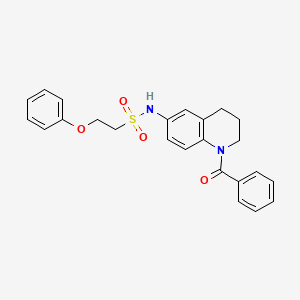

![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2705857.png)
![N-(furan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2705858.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B2705859.png)
![3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2705860.png)